molecular formula C9H6ClN3O2 B13905607 4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide

4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B13905607
M. Wt: 223.61 g/mol
InChI Key: JXZSMVXKURGDLM-UHFFFAOYSA-N
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Description

4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the chloro or phenyl groups, often using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-N-phenyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C9H6ClN3O2/c10-8-7(12-15-13-8)9(14)11-6-4-2-1-3-5-6/h1-5H,(H,11,14)

InChI Key

JXZSMVXKURGDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NON=C2Cl

Origin of Product

United States

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